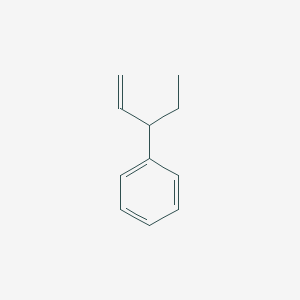

3-Phenyl-1-pentene

Description

Structure

3D Structure

Properties

IUPAC Name |

pent-1-en-3-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-10H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOWDKLLDRZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871305 | |

| Record name | 3-Phenyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-22-9 | |

| Record name | 3-Phenyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Phenyl-1-Pentene from Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two primary synthetic routes for the preparation of 3-phenyl-1-pentene from benzaldehyde: the Wittig reaction and a Grignard reaction followed by dehydration. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and experimental workflows to support research and development in synthetic organic chemistry.

Executive Summary

The synthesis of this compound, a valuable organic building block, can be effectively achieved from benzaldehyde through two robust and well-established methodologies. The Wittig reaction offers a direct conversion of the carbonyl group to the desired alkene, while the Grignard reaction provides a two-step approach involving the formation of a secondary alcohol intermediate followed by an elimination reaction. Both routes have distinct advantages and considerations regarding reagents, reaction conditions, and potential byproducts. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific applications.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often dictated by factors such as desired yield, stereoselectivity, availability of reagents, and scalability. The following table summarizes the key quantitative parameters for the two discussed methods.

| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |

| Overall Yield | 60-80% (estimated) | 65-85% (estimated) |

| Key Reagents | Propyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), Benzaldehyde | 1-Bromopropane, Magnesium, Benzaldehyde, Acid catalyst (e.g., H₂SO₄) |

| Number of Steps | 2 (Phosphonium salt formation, Wittig reaction) | 2 (Grignard reaction, Dehydration) |

| Reaction Temperature | -78 °C to room temperature | 0 °C to reflux |

| Key Intermediates | Propylidenetriphenylphosphorane (ylide) | 1-Phenyl-1-pentanol |

Route 1: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine oxide.[2] The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Signaling Pathway: Wittig Reaction

Caption: The Wittig reaction pathway for the synthesis of this compound from benzaldehyde.

Experimental Protocol: Wittig Reaction

Part A: Synthesis of Propyltriphenylphosphonium Bromide

-

Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.0 eq) and 1-bromopropane (1.1 eq) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: Synthesis of this compound

-

Ylide Generation: To a suspension of propyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at this temperature for 1 hour.

-

Reaction with Benzaldehyde: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Experimental Workflow: Wittig Reaction

References

Spectroscopic Analysis of 3-Phenyl-1-Pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the organic compound 3-phenyl-1-pentene. Due to the limited availability of specific experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics derived from its molecular structure, alongside established experimental protocols for obtaining such data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (a, b) | 5.0 - 5.2 | Doublet of doublets | 2H |

| H-2 | 5.7 - 5.9 | Multiplet | 1H |

| H-3 | 3.2 - 3.4 | Triplet | 1H |

| H-4 (a, b) | 1.6 - 1.8 | Multiplet | 2H |

| H-5 | 0.8 - 1.0 | Triplet | 3H |

| Aromatic (ortho, meta, para) | 7.1 - 7.4 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~114 |

| C-2 | ~142 |

| C-3 | ~50 |

| C-4 | ~29 |

| C-5 | ~12 |

| Aromatic (C-ipso) | ~145 |

| Aromatic (C-ortho) | ~128 |

| Aromatic (C-meta) | ~127 |

| Aromatic (C-para) | ~126 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| =C-H (alkene) | 3070 - 3090 | Medium | Stretch |

| C-H (aromatic) | 3020 - 3050 | Medium | Stretch |

| C-H (alkane) | 2850 - 2960 | Strong | Stretch |

| C=C (alkene) | 1640 - 1650 | Medium | Stretch |

| C=C (aromatic) | 1450 - 1600 | Medium-Weak | Stretch |

| =C-H (alkene) | 910 and 990 | Strong | Bend (out-of-plane) |

| C-H (aromatic) | 690 - 710 and 730 - 770 | Strong | Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 146 | [C₁₁H₁₄]⁺• | Molecular Ion (M⁺•) |

| 117 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections detail standardized methodologies for obtaining NMR, IR, and mass spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification.

Methodology:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification before analysis.

-

Ionization: The most common method for a molecule of this type is Electron Ionization (EI).[4] In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[4][5][6]

-

Mass Analysis: The resulting molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4][5]

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak is called the base peak and is assigned a relative abundance of 100%.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

3-Phenyl-1-pentene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Phenyl-1-pentene. While this compound serves as a valuable model in chemical research, it is important to note that, to date, there is limited publicly available information regarding its specific applications in drug development or its interaction with biological signaling pathways.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citation(s) |

| CAS Number | 19947-22-9 | [1] |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| IUPAC Name | pent-1-en-3-ylbenzene | [1] |

| Synonyms | (1-Ethyl-2-propenyl)benzene, 1-Pentene, 3-phenyl-, Benzene, (1-ethylallyl)- | [] |

| Boiling Point | 190.1°C at 760mmHg | [] |

| Density | 0.872 g/cm³ | [] |

Synthesis and Characterization

This compound is a phenyl-substituted alkene that can be synthesized through various established methods in organic chemistry. As a model compound, its characterization is crucial for confirming its structure and purity.[3]

General Synthesis Approach:

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general approach involves the formation of a carbon-carbon bond between a phenyl group and a five-carbon chain with a terminal double bond. One plausible method is the Grignard reaction, where a phenylmagnesium halide is reacted with an appropriate pentenal or pentenone derivative, followed by dehydration.

Experimental Workflow for Characterization:

The structural confirmation of this compound typically involves a combination of spectroscopic techniques.[3] The following workflow outlines the standard characterization process.

Caption: General experimental workflow for the synthesis and structural characterization of this compound.

Applications and Biological Activity

This compound is primarily utilized as a model compound in the study of alkene chemistry and catalytic reactions.[3] Its structure, featuring both an alkene and a phenyl group, allows researchers to investigate reaction mechanisms such as electrophilic additions and the influence of the phenyl group on reactivity.[3]

Currently, there is a lack of significant research into the biological activity of this compound. Consequently, no specific signaling pathways involving this compound have been identified, and it is not presently considered a candidate for drug development. Phenyl-substituted compounds, as a broad class, have diverse applications in materials science and are scaffolds in some pharmacologically active molecules.[3] However, these general applications do not directly translate to specific biological functions for this compound itself.

Safety and Handling

Based on available safety data sheets, this compound is considered a combustible liquid.[4] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[4]

Conclusion

This compound is a well-characterized organic compound with a defined CAS number and molecular weight. Its primary role in the scientific community is as a model compound for fundamental studies in organic chemistry. For researchers in drug development, while the phenyl-alkene scaffold is of general interest, there is currently no evidence to suggest that this compound has specific biological activity or therapeutic potential. Future research may uncover novel applications for this and related compounds.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 3-phenyl-1-pentene, a molecule of interest in organic synthesis and medicinal chemistry. This document details the synthesis of both racemic and enantiomerically enriched forms, methods for their separation and characterization, and relevant physical and spectral data.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C3 position, the carbon atom to which the phenyl group is attached. This chiral center gives rise to a pair of enantiomers: (R)-3-phenyl-1-pentene and (S)-3-phenyl-1-pentene. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as boiling point and density in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a key characteristic used to distinguish between the enantiomers.

The general structure of this compound is presented below:

Caption: General structure of this compound, with the chiral center at C3 indicated by an asterisk.

Synthesis of this compound Stereoisomers

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic this compound is the Grignard reaction. This involves the addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the unsaturated ketone, 1-penten-3-one. The subsequent workup with a proton source yields the tertiary allylic alcohol, which can then be deoxygenated to afford the final product.

Experimental Protocol: Grignard Reaction for Racemic this compound

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Bromobenzene is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and gently refluxed until the magnesium is consumed.

-

Reaction with 1-Penten-3-one: The solution of phenylmagnesium bromide is cooled in an ice bath. A solution of 1-penten-3-one in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Deoxygenation (if necessary): The resulting tertiary alcohol can be converted to this compound through various deoxygenation methods, such as the Barton-McCombie deoxygenation.

Enantioselective Synthesis

One promising approach is the catalytic asymmetric hydrovinylation of styrene derivatives. For instance, the enantioselective synthesis of the closely related (R)-3-methyl-3-phenyl-1-pentene has been achieved with high enantiomeric excess using a palladium catalyst with a chiral ligand.[1] This suggests that a similar strategy, employing a suitable chiral catalyst system, could be effective for the asymmetric synthesis of this compound.

Conceptual Experimental Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Separation and Characterization of Stereoisomers

Chiral Chromatography

The primary method for separating the enantiomers of this compound is chiral chromatography, with both gas chromatography (GC) and high-performance liquid chromatography (HPLC) being viable techniques.

Chiral Gas Chromatography (GC): Chiral GC columns, typically coated with a chiral stationary phase such as a cyclodextrin derivative, can effectively resolve the enantiomers. While specific conditions for this compound are not extensively documented, a general approach for similar phenyl-substituted alkenes involves using a column like a Chirasil-DEX CB.[2]

Hypothetical Chiral GC Protocol:

-

Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) at 270 °C

-

Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 150 °C at 2 °C/min, would be a reasonable starting point for method development.

Spectroscopic and Physical Data

The characterization of the individual enantiomers relies on spectroscopic methods and the measurement of their specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to observe separate signals for the enantiomers, which can be used to determine the enantiomeric excess.

Optical Rotation: The most direct method to distinguish between the enantiomers is by measuring their specific optical rotation. The two enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property for each enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). Although the specific rotation for the enantiomers of this compound is not widely reported, the value for the analogous (R)-3-methyl-3-phenyl-1-pentene is [α]D22 = -22.3 (c 1.05, CHCl3).[1] This provides an estimate of the magnitude of rotation that might be expected.

Data Summary

The following table summarizes the known and predicted properties of the stereoisomers of this compound.

| Property | Racemic this compound | (R)-3-Phenyl-1-pentene | (S)-3-Phenyl-1-pentene |

| Molecular Formula | C₁₁H₁₄ | C₁₁H₁₄ | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |

| Boiling Point | ~190 °C at 760 mmHg[] | Not Reported | Not Reported |

| Density | ~0.872 g/cm³[] | Not Reported | Not Reported |

| Specific Rotation ([α]D) | 0° | Predicted to be non-zero | Predicted to be equal in magnitude and opposite in sign to the (R)-enantiomer |

Logical Relationships in Stereoisomer Analysis

The analysis of the stereoisomers of this compound follows a logical progression from synthesis to characterization.

Caption: Logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Conclusion

The stereoisomers of this compound represent an important area of study in stereochemistry and asymmetric synthesis. While detailed experimental protocols and specific quantitative data for the individual enantiomers are not extensively published, established methodologies for similar chiral molecules provide a strong foundation for their synthesis, separation, and characterization. This guide serves as a technical resource for researchers and professionals in drug development and related fields, outlining the key considerations and experimental approaches for working with these chiral compounds. Further research is warranted to fully elucidate the specific properties and optimal synthetic and analytical methods for the enantiomers of this compound.

References

The Synthesis of 3-Phenyl-1-Pentene: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-pentene is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of more complex molecules and serving as a model compound for studying reaction mechanisms. Its structure, featuring a chiral center and a terminal alkene, makes it a target of interest for stereoselective synthesis. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, detailing key experimental protocols and quantitative data.

Historical Perspective and Discovery

The definitive first synthesis of this compound is not prominently documented in readily available historical literature. However, its synthesis falls within the broader development of fundamental carbon-carbon bond-forming reactions in the early to mid-20th century. The advent of Grignard reagents, the Wittig reaction, and later, palladium-catalyzed cross-coupling reactions provided the foundational chemical transformations that make the synthesis of such phenyl-substituted alkenes routine today. Early research on the synthesis of related phenylalkenes laid the groundwork for the various methods that can be successfully applied to the preparation of this compound.

Key Synthetic Methodologies

Several strategic approaches have been employed for the synthesis of this compound. The most prominent methods include Grignard reactions, the Wittig olefination, and palladium-catalyzed cross-coupling reactions. More recent advancements have also focused on the development of asymmetric syntheses to control the stereochemistry of the chiral center.

Grignard Reaction with Epoxides

A classic and reliable method for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate epoxide. One common approach is the reaction of ethylmagnesium bromide with styrene oxide. The nucleophilic ethyl group attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of 3-phenyl-1-pentanol after acidic workup. Subsequent dehydration of the alcohol yields this compound.

Experimental Protocol: Synthesis of 3-Phenyl-1-pentanol via Grignard Reaction

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq) are placed. A solution of bromoethane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Styrene Oxide: The Grignard solution is cooled in an ice bath, and a solution of styrene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-phenyl-1-pentanol.

Experimental Protocol: Dehydration of 3-Phenyl-1-pentanol

-

The crude 3-phenyl-1-pentanol is mixed with a dehydrating agent such as anhydrous copper(II) sulfate or a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

The mixture is heated, and the product, this compound, is distilled from the reaction mixture.

-

The distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over a suitable drying agent, and purified by fractional distillation.

dot

Caption: Grignard synthesis of this compound.

Wittig Reaction

The Wittig reaction provides a powerful and versatile method for the stereoselective synthesis of alkenes.[1][2][3] For the synthesis of this compound, the reaction would involve an ylide derived from an ethylphosphonium salt and 1-phenylethanal.

Experimental Protocol: Wittig Synthesis of this compound

-

Preparation of the Phosphonium Ylide: Ethyltriphenylphosphonium bromide (1.0 eq) is suspended in an anhydrous solvent such as THF. A strong base, such as n-butyllithium or sodium hydride (1.0 eq), is added at low temperature to generate the corresponding ylide.

-

Reaction with Aldehyde: A solution of 1-phenylethanal (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

dot

Caption: Wittig reaction for this compound synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being at the forefront.[4] While specific examples for this compound are not as prevalent in the literature as for more complex molecules, a Heck-type reaction or a Suzuki coupling could be envisioned. For instance, a Suzuki coupling could involve the reaction of a vinylboronic acid derivative with 1-bromo-1-phenylpropane in the presence of a palladium catalyst and a base.

Conceptual Experimental Workflow: Suzuki Coupling

-

Reaction Setup: In a reaction vessel, 1-bromo-1-phenylpropane (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined in a suitable solvent system (e.g., toluene/water).

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere for several hours until the starting materials are consumed (monitored by TLC or GC).

-

Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

dot

Caption: Palladium-catalyzed Suzuki coupling conceptual workflow.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound and related phenylalkenes using the discussed methodologies. Note that yields can vary significantly based on the specific reaction conditions, scale, and purity of reagents.

| Synthetic Method | Starting Materials | Typical Yield (%) | Reference Notes |

| Grignard & Dehydration | Styrene oxide, Ethylmagnesium bromide | 60-80 | Yield is for the two-step process. |

| Wittig Reaction | 1-Phenylethanal, Ethyltriphenylphosphonium bromide | 50-70 | Yield can be affected by the stereoselectivity and ease of purification. |

| Palladium-Catalyzed | 1-Bromo-1-phenylpropane, Vinylboronic acid derivative | 70-90 | Generally high-yielding but may require more specialized reagents/catalysts. |

Asymmetric Synthesis

The development of enantioselective methods for the synthesis of this compound is an area of active research. Chiral catalysts and auxiliaries can be employed in the aforementioned reactions to control the formation of a specific enantiomer. For example, asymmetric hydrovinylation of styrene using a chiral palladium or nickel catalyst is a known method for producing optically active 3-aryl-1-butenes, and similar strategies could be adapted for this compound.[4]

Conclusion

The synthesis of this compound can be achieved through several classic and modern organic reactions. While the historical discovery of this specific compound is not clearly defined, the evolution of synthetic organic chemistry has provided a robust toolbox for its preparation. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and targeted synthesis of novel chemical entities.

References

A Technical Guide to the Solubility of 3-Phenyl-1-pentene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 3-phenyl-1-pentene, a non-polar organic compound. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility profile derived from its chemical structure and the general principle of "like dissolves like." Furthermore, it provides a detailed, generalized experimental protocol for the quantitative determination of its solubility in various organic solvents, which is crucial for its application in research and development.

Predicted Solubility Profile

The solubility of a substance is largely dictated by its polarity and the polarity of the solvent. This compound (C₁₁H₁₄) is a hydrocarbon featuring a non-polar pentene chain and a non-polar phenyl group. This structure results in a non-polar molecule. Consequently, it is predicted to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

For drug development professionals, this predicted solubility profile is critical. The non-polar nature of this compound suggests it will likely exhibit poor aqueous solubility, a key consideration for bioavailability. Formulation strategies for such compounds often involve the use of non-polar excipients or lipid-based delivery systems to enhance absorption.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | Non-Polar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible |

| Chloroform | CHCl₃ | Non-Polar | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Soluble |

| Polar Protic Solvents | |||

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Poorly Soluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following method describes a general procedure for determining the solubility of a liquid compound in an organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Calibrated positive displacement pipettes

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Using a calibrated pipette, add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer for a predetermined period to facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached. Intermittent shaking is recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to separate the undissolved this compound from the saturated solution.

-

-

Sample Analysis:

-

Carefully extract a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.

-

Dilute the extracted sample with a known volume of the solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID) to determine the concentration of this compound.

-

-

Data Analysis:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Methodological & Application

Application Note: Asymmetric Hydrogenation of 3-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the asymmetric hydrogenation of 3-phenyl-1-pentene, a prochiral olefin, to yield chiral 3-phenylpentane. This transformation is of significant interest in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. The protocol is based on established methodologies for the enantioselective hydrogenation of unfunctionalized terminal aryl alkenes using iridium and rhodium-based catalyst systems.

Introduction

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds.[1] For unfunctionalized olefins, such as this compound, traditional rhodium and ruthenium catalysts often show low reactivity and enantioselectivity as they typically require a coordinating group near the double bond.[1] However, the development of iridium complexes with chiral P,N ligands has significantly broadened the scope of asymmetric hydrogenation to include these challenging substrates, often providing high enantioselectivities.[1] This document outlines a general protocol and presents representative data for the asymmetric hydrogenation of this compound, leveraging these advanced catalytic systems.

Quantitative Data Summary

The following table summarizes typical performance data for the asymmetric hydrogenation of this compound and structurally similar terminal aryl alkenes using common catalyst systems. It is important to note that optimization of reaction conditions may be necessary to achieve the reported results for this compound.

| Entry | Catalyst System (Metal/Ligand) | Substrate | Conversion (%) | ee (%) | Conditions |

| 1 | [Ir(COD)Cl]₂ / (S)-ThrePHOX | 2-Phenyl-1-butene | >99 | 92 | 1 mol% catalyst, 1 bar H₂, CH₂Cl₂, rt, 1h |

| 2 | [Ir(COD)Cl]₂ / (S)-JM-Phos | 2-Phenyl-1-butene | >99 | 88 | 1 mol% catalyst, 1 bar H₂, CH₂Cl₂, rt, 1h |

| 3 | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | Methyl (Z)-α-acetamidocinnamate | 100 | >99 | 1 mol% catalyst, 1 bar H₂, MeOH, rt, 12h |

| 4 | Ir-MaxPHOX | 1,1'-disubstituted olefins | >95 | up to 94 | 1 mol% catalyst, 1 bar H₂, CH₂Cl₂, rt |

Experimental Protocol

This protocol describes a general procedure for the asymmetric hydrogenation of this compound using an in-situ prepared Iridium-ThrePHOX catalyst.

Materials:

-

This compound (substrate)

-

[Ir(COD)Cl]₂ (Iridium precursor)

-

(S)-ThrePHOX (chiral ligand)

-

Anhydrous, degassed dichloromethane (CH₂Cl₂)

-

High-purity hydrogen gas (H₂)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Schlenk line and inert gas (Argon or Nitrogen)

-

Standard glassware for handling air-sensitive reagents

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (S)-ThrePHOX (0.011 mmol, 1.1 mol%) to a Schlenk flask.

-

Add 2 mL of anhydrous, degassed CH₂Cl₂ to the flask.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

In a separate vial, dissolve this compound (0.5 mmol) in 1 mL of anhydrous, degassed CH₂Cl₂.

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave under a positive pressure of inert gas.

-

-

Hydrogenation:

-

Seal the autoclave.

-

Purge the autoclave with hydrogen gas three to four times to remove the inert atmosphere.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-50 bar). For terminal alkenes, high enantioselectivities can often be achieved at pressures as low as 1 bar.[2]

-

Commence stirring and maintain the reaction at the desired temperature (typically room temperature) for the specified time (e.g., 1-24 hours). Reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC.

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen from the autoclave.

-

Open the autoclave and quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Determine the conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis, comparing the product with a racemic standard.

-

Visualizations

Caption: Workflow for the asymmetric hydrogenation of this compound.

Discussion

The choice of catalyst system is crucial for achieving high enantioselectivity in the hydrogenation of unfunctionalized olefins. Iridium complexes with P,N-ligands, such as PHOX derivatives, have proven to be particularly effective.[1] The electronic and steric properties of the ligand can be fine-tuned to optimize the stereochemical outcome for a specific substrate. For this compound, ligands with bulky substituents on the oxazoline ring and electron-rich phosphine moieties are expected to yield high enantioselectivities.

It is also important to consider potential side reactions, such as double bond migration, which can lead to a decrease in enantiomeric excess.[3] The use of appropriate solvents and the careful control of reaction temperature and pressure can help to minimize these undesired pathways. The protocol provided here serves as a starting point, and optimization of these parameters is recommended to achieve the best results for this specific transformation.

References

Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry and materials science, as different enantiomers of a molecule often exhibit distinct biological activities and physical properties. (S)-3-phenyl-1-pentene is a chiral hydrocarbon that serves as a valuable building block in the synthesis of more complex chiral structures. This document provides a detailed protocol for the enantioselective synthesis of (S)-3-phenyl-1-pentene, focusing on a representative and highly efficient method: the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA). This reaction is a powerful tool for the construction of stereogenic centers.[1][2]

The protocol described here is based on the well-established palladium-catalyzed allylic substitution, which allows for the formation of various types of bonds (C-C, C-O, C-N, etc.) with a single catalyst system.[1][3][4] Specifically, the use of chiral ligands, such as the Trost C2-symmetric diaminocyclohexyl (DACH) ligands, enables high levels of enantioselectivity in these transformations, leading to the synthesis of a diverse range of chiral products in high yields.[1][3][4]

Logical Workflow for Enantioselective Synthesis

The following diagram illustrates the general workflow for the enantioselective synthesis of a chiral alkene via a palladium-catalyzed asymmetric allylic alkylation, which is the representative method for synthesizing (S)-3-phenyl-1-pentene.

Caption: General workflow for the enantioselective synthesis of (S)-3-phenyl-1-pentene.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a representative method for the enantioselective synthesis of a chiral α-alkenylphenyl compound, which is analogous to the synthesis of (S)-3-phenyl-1-pentene. The reaction involves the coupling of an allylic electrophile with a phenyl nucleophile, catalyzed by a palladium complex with a chiral Trost ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

(1R,2R)-N,N'-Bis(2-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine ((R,R)-Trost Ligand)

-

Allylic carbonate (e.g., pent-1-en-3-yl methyl carbonate)

-

Phenylmagnesium bromide (PhMgBr) or Phenylzinc chloride (PhZnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the (R,R)-Trost ligand (0.015 mmol, 1.5 mol%) in anhydrous THF (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add the allylic carbonate (1.0 mmol, 1.0 equiv).

-

Nucleophile Addition: Slowly add the phenyl Grignard or organozinc reagent (1.2 mmol, 1.2 equiv) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (S)-3-phenyl-1-pentene.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data Summary

The following table summarizes typical quantitative data for a palladium-catalyzed asymmetric allylic alkylation for the synthesis of a chiral α-alkenylphenyl compound, which can be expected for the synthesis of (S)-3-phenyl-1-pentene under optimized conditions.

| Entry | Catalyst Loading (mol%) | Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 1.0 | (R,R)-Trost Ligand | PhMgBr | THF | 0 to RT | 18 | 85-95 | >95 |

| 2 | 0.5 | (R,R)-Trost Ligand | PhZnCl | THF | RT | 24 | 80-90 | >92 |

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.

Caption: Catalytic cycle of the Palladium-catalyzed Asymmetric Allylic Alkylation.

References

Application Notes and Protocols for the Use of 3-Phenyl-1-Pentene and its Analogs in Catalytic Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenyl-1-pentene is a valuable prochiral olefin that can be transformed into a variety of chiral building blocks essential for pharmaceutical and fine chemical synthesis. The presence of a terminal double bond and a stereogenic center at the allylic position makes it an ideal substrate for a range of catalytic asymmetric transformations, including dihydroxylation, epoxidation, hydroformylation, and cyclopropanation. This document provides detailed protocols for these key reactions using model substrates structurally related to this compound, offering a comprehensive guide for researchers to adapt these methods for their specific needs.

Catalytic Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. For a terminal alkene like this compound, this reaction would yield a chiral 1,2-diol, a versatile intermediate in organic synthesis.

Data Presentation: Asymmetric Dihydroxylation of Model Substrates

| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| Styrene | AD-mix-β | 98 | 97 | [1] |

| 1-Hexene | AD-mix-β | 96 | 91 | [1] |

| trans-β-Methylstyrene | AD-mix-β | 89 | 98 | [2] |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

-

Styrene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per g of AD-mix-β) at room temperature, add styrene (1.0 mmol).

-

The resulting heterogeneous mixture is stirred vigorously at room temperature (or 0 °C for more sensitive substrates) until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of solid sodium sulfite (1.5 g per g of AD-mix-β) and stirred for an additional 30 minutes.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.[1]

-

The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) or GC analysis.

Catalytic Asymmetric Epoxidation

Asymmetric epoxidation of this compound would produce a chiral epoxide, a key intermediate for the synthesis of various functionalized molecules, including amino alcohols and diols. The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized olefins.

Data Presentation: Asymmetric Epoxidation of Model Substrates

| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaClO | 85 | 92 | [3] |

| trans-β-Methylstyrene | Fructose-derived ketone | Oxone | 94 | 92 | [4] |

| Styrene | (R,R)-Jacobsen's Catalyst | NaClO | 75 | 86 | [5] |

Experimental Protocol: Asymmetric Epoxidation of trans-β-Methylstyrene

Materials:

-

trans-β-Methylstyrene

-

(R,R)-Jacobsen's Catalyst

-

Commercial bleach (sodium hypochlorite, NaClO)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ solution to commercial bleach and adjusting the pH to 11.3 with 1 M NaOH.[6]

-

In a round-bottom flask, dissolve trans-β-methylstyrene (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol) in dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the buffered bleach solution (5 mL) and stir the biphasic mixture vigorously at 0 °C.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography on silica gel.[3]

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Catalytic Asymmetric Hydroformylation

Asymmetric hydroformylation introduces a formyl group and a hydrogen atom across the double bond, producing a chiral aldehyde. For this compound, this reaction could lead to two regioisomeric aldehydes, with the branched product being chiral. The choice of catalyst and ligand is crucial for controlling both regioselectivity and enantioselectivity.

Data Presentation: Asymmetric Hydroformylation of Vinylarenes

| Substrate | Catalyst/Ligand | b/l ratio | Yield (%) | ee (%) | Reference |

| Styrene | Rh(acac)(CO)₂ / Ph-bpe | 96:4 | 95 | 95 | [7][8] |

| 4-Methoxystyrene | Rh(acac)(CO)₂ / Ph-bpe | 95:5 | 92 | 94 | [7] |

| Allylbenzene | Rh(acac)(CO)₂ / Diazaphospholane | 1.8:1 (α:β) | 99 | 92 | [9] |

b/l ratio = branched to linear aldehyde ratio

Experimental Protocol: Asymmetric Hydroformylation of Styrene

Materials:

-

Styrene

-

Rh(acac)(CO)₂

-

(S,S)-Ph-bpe ligand

-

Toluene

-

Syngas (1:1 mixture of CO and H₂)

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with Rh(acac)(CO)₂ (0.005 mmol), (S,S)-Ph-bpe (0.01 mmol), and toluene (5 mL).

-

The mixture is stirred for 15 minutes to allow for catalyst pre-formation.

-

Styrene (1.0 mmol) is then added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and pressurized with syngas (e.g., 20 bar).

-

The reaction mixture is heated to the desired temperature (e.g., 60 °C) and stirred.

-

The reaction progress is monitored by the pressure drop.

-

After the reaction is complete, the autoclave is cooled to room temperature and carefully vented.

-

The solvent is removed under reduced pressure, and the residue is analyzed by GC and NMR to determine the branched-to-linear ratio and conversion.

-

The enantiomeric excess of the branched aldehyde is determined by chiral GC after conversion to a suitable derivative if necessary.[7][8]

Catalytic Asymmetric Cyclopropanation

Asymmetric cyclopropanation of this compound would generate a chiral cyclopropane, a structural motif present in numerous biologically active compounds. This reaction is typically catalyzed by copper or rhodium complexes with chiral ligands, using a diazo compound as the carbene source.

Data Presentation: Asymmetric Cyclopropanation of Styrene

| Diazo Reagent | Catalyst/Ligand | Diastereoselectivity (trans:cis) | Yield (%) | ee (trans/cis) (%) | Reference |

| Ethyl diazoacetate | Cu(I)-Box | 90:10 | 85 | 99/95 | [10] |

| Ethyl diazoacetate | Ru(II)-Porphyrin | 36:1 | 95 | 98/85 | [11] |

| Phenyldiazomethane | Rh₂(OAc)₄ / Chiral sulfide | >95:5 | 90 | >97 | [12] |

Experimental Protocol: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

-

Styrene

-

Ethyl diazoacetate (EDA)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

-

Bis(oxazoline) ligand (e.g., Ph-Box)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the copper(I) catalyst (0.01 mmol) and the chiral bis(oxazoline) ligand (0.011 mmol) in dry dichloromethane (2 mL).

-

Stir the solution for 30-60 minutes at room temperature to form the active catalyst complex.

-

Add styrene (1.0 mmol) to the catalyst solution.

-

Add a solution of ethyl diazoacetate (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture via a syringe pump over a period of 4-6 hours.

-

Stir the reaction mixture at room temperature until the diazo compound is fully consumed (monitored by TLC, disappearance of the yellow color).

-

Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers and obtain the chiral cyclopropane.

-

The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product.

-

The enantiomeric excess of each diastereomer is determined by chiral GC or HPLC.[10][11]

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehyde - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 3-Phenyl-1-pentene via Heck Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[3] This document provides a detailed protocol for the synthesis of 3-phenyl-1-pentene via the Heck coupling of an aryl halide (iodobenzene or bromobenzene) with 1-pentene. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for conducting the reaction, purification, and characterization of the final product.

Introduction

The Heck reaction, independently discovered by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, involves the reaction of an aryl, vinyl, or benzyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1][4] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is highly valued for its tolerance of a wide range of functional groups.[1][5] The synthesis of this compound serves as a practical example of this versatile reaction, demonstrating the formation of a new carbon-carbon bond between an aromatic ring and an aliphatic alkene.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Heck coupling reaction to synthesize this compound. The values are based on general protocols and may be optimized for specific laboratory conditions and desired yields.

| Parameter | Iodobenzene Route | Bromobenzene Route |

| Aryl Halide | Iodobenzene | Bromobenzene |

| Alkene | 1-Pentene | 1-Pentene |

| Palladium Precatalyst | Palladium(II) acetate (Pd(OAc)₂) | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) | Potassium carbonate (K₂CO₃) |

| Solvent | Acetonitrile (MeCN) or DMF | Acetonitrile (MeCN) or DMF |

| Aryl Halide (mmol) | 10 | 10 |

| 1-Pentene (mmol) | 15 (1.5 equiv.) | 15 (1.5 equiv.) |

| Pd(OAc)₂ (mol%) | 1-2 | 1-2 |

| PPh₃ (mol%) | 2-4 | 2-4 |

| Base (mmol) | 12 (1.2 equiv.) | 15 (1.5 equiv.) |

| Solvent Volume (mL) | 20 | 20 |

| Temperature (°C) | 80-100 | 100-120 |

| Reaction Time (h) | 4-12 | 12-24 |

| Typical Yield (%) | 70-90 | 60-80 |

Experimental Protocol

This protocol describes the synthesis of this compound from iodobenzene and 1-pentene.

Materials:

-

Iodobenzene

-

1-Pentene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Schlenk flask or a two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.1-0.2 mmol, 1-2 mol%) and triphenylphosphine (e.g., 0.2-0.4 mmol, 2-4 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous solvent (e.g., 20 mL of acetonitrile or DMF) via syringe.

-

-

Addition of Reagents:

-

To the stirred catalyst mixture, add iodobenzene (10 mmol) via syringe.

-

Add 1-pentene (15 mmol, 1.5 equivalents) via syringe.

-

Finally, add triethylamine (12 mmol, 1.2 equivalents) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (iodobenzene) is consumed (typically 4-12 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and any precipitated salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Mandatory Visualizations

Heck Coupling Catalytic Cycle

Caption: The catalytic cycle of the Heck coupling reaction.

Experimental Workflow for this compound Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction

Abstract

This document provides a comprehensive protocol for the synthesis of 3-phenyl-1-pentene. The procedure involves the formation of a phenylmagnesium bromide Grignard reagent from bromobenzene and magnesium turnings, followed by its reaction with 3-bromo-1-pentene. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, safety precautions, and data presentation to ensure a successful and safe experiment.

Introduction

The Grignard reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom. The synthesis of this compound serves as an excellent example of a Grignard-mediated coupling between an aryl group and an allylic halide. The resulting product is a valuable building block in organic synthesis. This protocol details the necessary steps, from reagent preparation to product purification.

Reagents and Materials

A summary of the physical and chemical properties of the key substances involved in this synthesis is provided in the table below.

| Substance | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.491 | Flammable, Irritant, Toxic to aquatic life[1][2][3] |

| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 | Flammable solid, Water-reactive[4][5][6] |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly flammable, Peroxide-former[7][8][9] |

| 3-Bromo-1-pentene | C₅H₉Br | 149.03 | ~114-116 | ~1.22-1.24 | Flammable, Irritant[10][11][12] |

| This compound | C₁₁H₁₄ | 146.23 | ~195-197 | ~0.88 | Combustible liquid |

Experimental Protocols

The Grignard reaction is highly exothermic and involves flammable and water-sensitive reagents.[1][13] Adherence to strict safety protocols is mandatory.

-

Anhydrous Conditions: All glassware must be scrupulously dried (e.g., flame-dried under vacuum or oven-dried) to prevent moisture from quenching the Grignard reagent.[5] The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

-

Flammability: Diethyl ether is extremely volatile and flammable.[8] Ensure there are no open flames or spark sources in the laboratory.[7] The reaction must be performed in a certified chemical fume hood.[13]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic.[1] An ice-water bath should be readily available to control the reaction rate if it becomes too vigorous.[7]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[13][14]

-

Quenching: The workup procedure involves quenching the reaction, which can be vigorous. Add quenching solutions slowly and with cooling.

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Workflow for the Grignard Synthesis of this compound.

Part 1: Preparation of Phenylmagnesium Bromide

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a 125 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

-

Reagent Charging: Place magnesium turnings (2.67 g, 0.11 mol) into the reaction flask. Add a small crystal of iodine, which acts as an initiator.

-

Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 10.5 mL, 0.10 mol) in 60 mL of anhydrous diethyl ether.

-

Grignard Formation: Add about 5-10 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.

-

Addition: Once the reaction is initiated and self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9] The total addition time should be approximately 30-45 minutes.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting dark gray solution is the phenylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0-5 °C.

-

Electrophile Addition: Prepare a solution of 3-bromo-1-pentene (14.9 g, 0.10 mol) in 30 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30-40 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Quenching: Cool the reaction flask in a large ice bath. Slowly and carefully pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker. Stir until the ice has melted. Alternatively, slowly add 100 mL of cold, saturated aqueous ammonium chloride solution to the reaction flask with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Washing: Combine all the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated aqueous sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude product (the remaining oil) by vacuum distillation to obtain pure this compound.

Potential Side Reactions and Considerations

-

Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl. This is minimized by the slow addition of the halide.

-

Allylic Rearrangement: Grignard reactions involving allylic halides can sometimes lead to rearranged products.[15] While the desired SN2-type reaction is expected, analysis of the final product by NMR or GC-MS is recommended to confirm its structure.

-

Homocoupling of Allyl Bromide: The Grignard reagent can also induce homocoupling of the 3-bromo-1-pentene. Maintaining a low temperature during the addition helps to minimize this side reaction.[16]

References

- 1. chembk.com [chembk.com]

- 2. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 3. Bromobenzene | 108-86-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. oxfordlabchem.com [oxfordlabchem.com]

- 6. マグネシウム turnings, reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Diethyl ether | 60-29-7 [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-bromopent-1-ene|53045-71-9 - MOLBASE Encyclopedia [m.molbase.com]

- 11. chembk.com [chembk.com]

- 12. 3-Bromo-1-pentene | C5H9Br | CID 521438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. webqc.org [webqc.org]

- 14. echemi.com [echemi.com]

- 15. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Chiral Catalysts in the Hydroformylation of 3-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydroformylation is a powerful atom-economical process for the synthesis of chiral aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The use of chiral catalysts enables the enantioselective synthesis of one of the two possible aldehyde enantiomers. This document provides a detailed overview of the application of chiral catalysts, particularly rhodium complexes with chiral phosphine-based ligands, for the hydroformylation of 3-phenyl-1-pentene and related aryl olefins.

The hydroformylation of prochiral olefins like this compound can lead to two regioisomeric aldehydes, the branched (chiral) and the linear (achiral) product. The primary goal in the asymmetric hydroformylation of such substrates is to achieve high regioselectivity for the branched product and high enantioselectivity for the desired enantiomer. The choice of the chiral ligand is crucial in controlling both aspects of the reaction.

Chiral Catalyst Systems

Rhodium-based catalysts are the most effective for asymmetric hydroformylation.[1] The active catalytic species is typically a rhodium hydride complex coordinated to carbon monoxide and a chiral phosphorus-containing ligand. A variety of chiral ligands have been developed and successfully applied in the asymmetric hydroformylation of aryl olefins, including chiral phosphines, phosphites, and phosphine-phosphite ligands.[2]

Key Ligand Classes:

-

Chiral Diphosphine Ligands: These ligands, such as those from the BINAP and DIOP families, form stable chelate complexes with rhodium and can induce high enantioselectivity.

-

Chiral Phosphine-Phosphite Ligands: These hybrid ligands offer a high degree of tunability in their steric and electronic properties, which can be beneficial for optimizing both activity and selectivity.[2]

-

P-Chirogenic Phosphine Ligands: Ligands with chirality centered on the phosphorus atom have also shown promise in asymmetric catalysis.

The selection of the optimal ligand depends on the specific substrate and desired outcome. For aryl olefins, ligands with bulky aromatic substituents on the phosphorus atoms have often been found to be effective in creating a chiral pocket around the metal center that directs the enantioselectivity.

Data Presentation: Performance of Chiral Rhodium Catalysts in the Hydroformylation of Aryl Olefins

While specific data for this compound is not extensively reported, the following table summarizes representative results for the asymmetric hydroformylation of a closely related substrate, styrene, using various chiral rhodium catalyst systems. This data provides a valuable starting point for catalyst selection and optimization for this compound.

| Catalyst System | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | Branched/Linear Ratio | ee (%) | Yield (%) | Reference |

| Rh(acac)(CO)₂ / (S,S)-Ph-BPE | Styrene | 60 | 20 (1:1) | 95:5 | 94 (R) | >95 | J. Am. Chem. Soc. 1993, 115, 20, 9318-9319 |

| Rh(acac)(CO)₂ / (R,S)-BINAPHOS | Styrene | 60 | 100 (1:1) | 88:12 | 94 (S) | 93 | J. Am. Chem. Soc. 1993, 115, 15, 7033-7034 |

| Rh(acac)(CO)₂ / Chiral Phosphine-Phosphite Ligand | Styrene | 80 | 40 (1:1) | >98:2 | 71 (S) | 99 | Organometallics 2007, 26, 23, 5661–5674[2] |

| Rh(acac)(CO)₂ / (S,S)-Me-DuPhos | Styrene | 100 | 80 (1:1) | 96:4 | 86 (R) | >95 | J. Am. Chem. Soc. 1997, 119, 41, 9913-9914 |